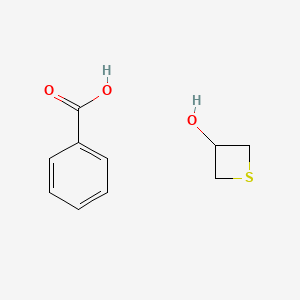

Benzoic acid;thietan-3-ol

Description

Significance of Four-Membered Sulfur Heterocycles in Contemporary Organic Synthesis

Four-membered heterocycles containing a sulfur atom, known as thietanes, are of considerable interest in modern organic synthesis. numberanalytics.com Despite the inherent ring strain associated with these structures, which classifies them as unstable organic compounds, this very characteristic makes them valuable precursors for creating more complex molecules. nih.govnumberanalytics.com Their unique electronic, steric, and metabolic properties, imparted by the sulfur heteroatom, have made them essential frameworks in medicinal chemistry. nih.gov The development of new synthetic methods has made these strained rings more accessible for a variety of applications, including their use as building blocks for other sulfur-containing acyclic and heterocyclic compounds. nih.govnih.gov

Thietanes serve as crucial intermediates in the synthesis of a wide array of organic molecules. nih.gov Their utility as versatile building blocks stems from their ability to undergo various transformations, including ring-opening reactions, substitutions, and cycloadditions. numberanalytics.com These reactions allow for the introduction of sulfur-containing moieties into larger, more intricate molecular architectures. The synthesis of thietanes themselves can be achieved through several methods, such as intramolecular nucleophilic thioetherifications, photochemical [2+2] cycloadditions, and ring expansions and contractions. nih.gov These synthetic strategies provide access to a diverse range of thietane (B1214591) derivatives that can be further elaborated. For instance, thietane-3-ols can be synthesized from 2-(1-haloalkyl)oxiranes and subsequently converted to other functionalized thietanes. nih.gov

Overview of Benzoic Acid Derivatives in Advanced Chemical Research

Benzoic acid and its derivatives are a cornerstone of chemical research, with applications spanning pharmaceuticals, cosmetics, and food preservation. ontosight.aiymerdigital.com These aromatic carboxylic acids are widely distributed in nature and serve as intermediates in the biosynthesis of many secondary metabolites. ymerdigital.com The versatility of benzoic acid derivatives is rooted in their chemical reactivity, which allows for a broad range of modifications to the benzene (B151609) ring and the carboxylic acid group. researchgate.net This has led to the development of a vast library of compounds with diverse biological and chemical properties, including anti-inflammatory, antioxidant, and antimicrobial activities. ymerdigital.com

Benzoate (B1203000) esters, formed from the reaction of benzoic acid with an alcohol, are particularly valuable in synthetic organic chemistry. chemicalbook.com They are frequently employed as protecting groups for hydroxyl functionalities due to their general stability and the various methods available for their introduction and removal. organic-chemistry.org The synthesis of benzoate esters is typically achieved through Fischer esterification, reacting benzoic acid with an alcohol in the presence of an acid catalyst. chemicalbook.com Beyond their role as protecting groups, benzoate esters are also key intermediates in the synthesis of more complex molecules and have applications as flavoring agents and in perfumery. chemicalbook.com The development of new catalytic systems continues to enhance the efficiency and scope of benzoate ester synthesis. organic-chemistry.org

Structural and Mechanistic Considerations for the Thietan-3-yl Benzoate Scaffold

The compound thietan-3-yl benzoate represents a convergence of thietane and benzoic acid chemistry. Its synthesis has been achieved through methods such as the nickel-catalyzed intramolecular reductive thiolation of S-(3-bromo-2-benzoyloxypropyl)benzenesulfonothioate. nih.govbeilstein-journals.org This specific scaffold combines the strained four-membered sulfur-containing ring of thietane with the aromatic benzoate group.

The reactivity of thietan-3-yl benzoate is influenced by both of its constituent parts. The thietane ring is susceptible to ring-opening reactions due to its inherent strain, while the benzoate group can undergo reactions typical of aromatic esters. The interplay between these two functionalities can lead to unique chemical transformations and properties. For example, the presence of the benzoate group can influence the regioselectivity and stereoselectivity of reactions involving the thietane ring.

Further research into the structural and mechanistic aspects of thietan-3-yl benzoate and its derivatives is likely to uncover novel applications for this hybrid scaffold in various areas of chemical science.

Properties

CAS No. |

25435-27-2 |

|---|---|

Molecular Formula |

C10H12O3S |

Molecular Weight |

212.27 g/mol |

IUPAC Name |

benzoic acid;thietan-3-ol |

InChI |

InChI=1S/C7H6O2.C3H6OS/c8-7(9)6-4-2-1-3-5-6;4-3-1-5-2-3/h1-5H,(H,8,9);3-4H,1-2H2 |

InChI Key |

WTAVDGABRSLXBU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Thietan 3 Yl Benzoate and Its Precursors

Synthesis of the Core Thietane (B1214591) Ring System

The formation of the thietane ring is often accomplished through thioetherification reactions, which can be performed using either intermolecular or intramolecular approaches. nih.govbeilstein-journals.org These methods are foundational for producing thietane and its derivatives, including the thietan-3-ol (B1346918) necessary for producing thietan-3-yl benzoate (B1203000).

One of the most traditional and widely utilized routes for synthesizing the thietane backbone involves the reaction of a 1,3-difunctionalized alkane with a sulfide (B99878) source. nih.govwikipedia.org This method, known as cyclic thioetherification, constructs the ring by forming two new carbon-sulfur bonds in a single process. thieme-connect.dethieme-connect.de The success of this approach often depends on the substitution pattern of the starting materials, as steric hindrance can favor elimination side reactions. nih.gov

The reaction between 1,3-dihaloalkanes and a sulfide salt, such as sodium sulfide, represents one of the oldest and most straightforward methods for preparing thietanes. nih.govbeilstein-journals.org This double nucleophilic displacement has been extensively studied and remains in common use. beilstein-journals.org The reaction typically involves treating the dihalide with sodium sulfide, often in a polar solvent like ethanol (B145695). thieme-connect.dethieme-connect.de Phase-transfer catalysts can also be employed to facilitate the reaction. thieme-connect.dethieme-connect.de

For instance, thietane itself can be synthesized from 1-bromo-3-chloropropane (B140262) by reacting it with a solution of thiourea (B124793) and sodium hydroxide (B78521), followed by steam distillation. thieme-connect.de While effective for many substrates, this method is most suitable for preparing 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Dibromo-2,2-bis(bromomethyl)propane | Na₂S·9H₂O, EtOH, Phase-transfer catalyst | 2,6-Dithiaspiro[3.3]heptane | 70% | thieme-connect.dethieme-connect.de |

| 2,4-Dibromo-2,4-dimethylpentan-3-one | NaSH, MeOH | 2,2,4,4-Tetramethylthietan-3-one | 74% | thieme-connect.dethieme-connect.de |

| 1-Bromo-3-chloropropane | Thiourea, NaOH, H₂O | Thietane | 45% | thieme-connect.de |

An alternative to using 1,3-dihalides is the use of 3-haloalkan-1-ols where the hydroxyl group is converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). nih.govbeilstein-journals.org The general strategy involves the intermolecular reaction of these substrates with a sulfide source, like sodium sulfide. nih.govbeilstein-journals.org This approach follows a similar double nucleophilic displacement mechanism, where the sulfide ion first displaces the halide, and the resulting thiolate then displaces the sulfonate group in an intramolecular fashion to close the ring.

Alkane-1,3-diols serve as readily available precursors for thietane synthesis. The diol is typically converted into a disulfonate, such as a dimesylate or ditosylate, creating two good leaving groups. nih.govthieme-connect.de The subsequent reaction with a nucleophilic sulfide source, like sodium sulfide, leads to the formation of the thietane ring through a double displacement reaction. nih.govbeilstein-journals.orgbeilstein-journals.org This method has been successfully applied to the synthesis of complex structures, including glycothietane derivatives. thieme-connect.dethieme-connect.de The choice of solvent is crucial; while dimethylformamide (DMF) is often effective, in some cases, aqueous ethanol is required to achieve cyclization. thieme-connect.dethieme-connect.de

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| [(3aR,6R,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d] nih.govwikipedia.orgdioxole-5,5-diyl]bis(methylene) dimethanesulfonate | Na₂S | DMF | (3a'R,6'R,6a'R)-6'-(Benzyloxy)-2',2'-dimethyl-4'H,6'H-spiro[thietane-3,5'-furo[2,3-d] nih.govwikipedia.orgdioxole] | 76% | thieme-connect.de |

| Tetrahydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3-yl acetate (B1210297) derived dimethanesulfonate | Na₂S | H₂O, EtOH | Corresponding Thietane Derivative | 62% | thieme-connect.dethieme-connect.de |

Intramolecular cyclization provides another powerful strategy for synthesizing the thietane ring. nih.govbeilstein-journals.org This approach involves a precursor molecule that already contains the sulfur atom and a leaving group at appropriate positions, allowing for ring closure through an internal nucleophilic attack.

A common intramolecular strategy for preparing thietanes is the cyclization of 3-mercaptoalkyl halides or their corresponding sulfonates. nih.govbeilstein-journals.org In this method, a base is used to deprotonate the thiol group, generating a thiolate anion. This nucleophilic thiolate then attacks the carbon bearing the halide or sulfonate leaving group in an intramolecular S_N2 reaction, resulting in the formation of the four-membered thietane ring. nih.gov

A notable example that leads directly to a precursor for the title compound is the nickel-catalyzed intramolecular reductive thiolation of S-(3-bromo-2-benzoyloxypropyl)benzenesulfonothioate. This reaction directly yields thietan-3-yl benzoate, demonstrating a sophisticated application of intramolecular cyclization for the synthesis of functionalized thietanes. nih.gov

Nucleophilic Ring-Opening of Three-Membered Heterocycles and Subsequent Cyclizationbeilstein-journals.orgnih.gov

A prominent strategy for synthesizing the thietane ring involves the nucleophilic ring-opening of three-membered heterocycles, such as oxiranes, followed by an intramolecular cyclization. This approach leverages the strain of the three-membered ring to facilitate the initial nucleophilic attack.

Reactions of 2-(1-Haloalkyl)oxiranes with Hydrogen Sulfidebeilstein-journals.orgbeilstein-journals.org

The reaction of 2-(1-haloalkyl)oxiranes with hydrogen sulfide provides a direct route to thietan-3-ols. beilstein-journals.org For instance, chloromethyloxirane and its phenyl derivatives react with hydrogen sulfide in the presence of a base like barium hydroxide to yield the corresponding thietan-3-ols. nih.gov The reaction mechanism proceeds through the following steps:

Deprotonation of hydrogen sulfide by the base to form the hydrosulfide (B80085) anion (⁻SH). nih.gov

Nucleophilic attack of the hydrosulfide anion on the less sterically hindered or benzylic carbon of the oxirane ring, leading to the formation of mercaptoalkanolates. nih.gov

A subsequent proton transfer results in the formation of hydroxyalkanethiolates. nih.gov

Finally, an intramolecular nucleophilic displacement by the newly formed thiolate on the carbon bearing the halogen atom leads to the formation of the thietane-3-ol ring. nih.gov

Thietan-3-ol synthesized through this method can be further utilized, for example, in the production of 3-aminothietane-3-carboxylic acid, a modulator of the N-methyl-D-aspartate (NMDA) receptor. beilstein-journals.orgnih.gov

Reactions of 2-(1-Haloalkyl)oxiranes with Ammonium (B1175870) Monothiocarbamatesbeilstein-journals.orgbeilstein-journals.org

An alternative approach to thietan-3-ols involves the reaction of 2-(1-haloalkyl)oxiranes with ammonium monothiocarbamates. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This method offers a pathway to various thietane-3-ol derivatives in yields ranging from low to good. beilstein-journals.org The reaction sequence is as follows:

Nucleophilic ring-opening of the oxirane by the monothiocarbamate, which acts as a sulfur nucleophile, to produce S-(γ-halo-β-hydroxyalkyl)carbamates and releases an amine. beilstein-journals.org

The liberated amine then catalyzes the aminolysis of the carbamate (B1207046) intermediate, generating ureas and γ-halo-β-hydroxyalkanethiols. beilstein-journals.org

These thiol intermediates subsequently undergo intramolecular cyclization to afford the desired thietane-3-ols. beilstein-journals.org

Photochemical [2+2] Cycloaddition Reactions (Thia-Paternò–Büchi)beilstein-journals.orgnih.gov

Photochemical [2+2] cycloaddition, specifically the Thia-Paternò–Büchi reaction, represents another key strategy for the synthesis of thietanes. nih.govnih.govchemistryviews.org This reaction involves the cycloaddition of a thiocarbonyl compound and an alkene to form a four-membered thietane ring. chemistryviews.org

A notable development in this area is the in-situ generation of thiocarbonyls, which can be unstable. chemistryviews.org One such approach utilizes a Norrish type II fragmentation of pyrenacyl sulfides to generate the required thiocarbonyl species. chemistryviews.org Interestingly, a byproduct of this fragmentation, 1-acetylpyrene, acts as a photocatalyst for the subsequent Thia-Paternò–Büchi reaction under visible light (405 nm). chemistryviews.org This domino reaction allows for the synthesis of various thietanes in moderate to good yields. chemistryviews.org The reaction is typically performed in a mixture of dichloromethane (B109758) and ethyl acetate at temperatures ranging from room temperature to -20 °C. chemistryviews.org

Ring Expansion and Contraction Strategies for Thietanesbeilstein-journals.orgnih.gov

Ring expansion of smaller rings and contraction of larger rings are also viable methods for synthesizing thietanes. beilstein-journals.orgnih.gov

The ring expansion of thiiranes (three-membered sulfur heterocycles) is a particularly useful strategy. nih.govrsc.org This can be achieved through nucleophilic ring expansion of 2-(1-haloalkyl)thiiranes or by reaction with sulfur ylides. nih.govresearchgate.net For instance, reacting thiiranes with dimethyloxosulfonium methylide (generated from trimethyloxosulfonium iodide and sodium hydride) leads to the formation of thietanes. rsc.orgresearchgate.net The process involves the nucleophilic opening of the thiirane (B1199164) ring by the ylide, followed by an intramolecular cyclization. rsc.orgresearchgate.net

Conversely, ring contraction of five- and six-membered sulfur-containing heterocycles has been less commonly applied but remains a potential route for the synthesis of certain thietane derivatives. beilstein-journals.orgnih.gov

Transition Metal-Catalyzed Cyclization Approachesbeilstein-journals.orgnih.gov

Transition metal catalysis offers powerful tools for the construction of thietane rings. nih.gov Various metals, including nickel and tungsten, have been employed to facilitate these cyclizations.

A nickel-catalyzed intramolecular reductive thiolation has been successfully used to prepare thietan-3-yl benzoate. nih.gov This reaction involves the cyclization of S-(3-bromo-2-benzoyloxypropyl)benzenesulfonothioate. nih.gov

Furthermore, tungsten carbonyl complexes can catalyze the transformation of thietanes into polythioether macrocycles (thiacrowns). acs.org While not a direct synthesis of the thietane ring itself, this demonstrates the utility of transition metals in manipulating the thietane core. acs.org Tungsten-coordinated thioaldehydes can also react with vinyl ethers in a thermal cycloaddition to form thietane complexes. rsc.org

Synthesis of Thietan-3-ol Building Blocks

Thietan-3-ol is a key building block for the synthesis of various thietane derivatives, including thietan-3-yl benzoate. Several methods for its preparation have been developed.

One common approach is the reduction of thietan-3-one (B1315229). google.com This can be achieved using reducing agents like sodium borohydride (B1222165) in a suitable solvent system such as dichloromethane and methanol. google.com

Another route involves the reaction of Grignard reagents with thietan-3-one. For example, treating thietan-3-one with 4-methoxyphenyl (B3050149) magnesium bromide in THF at low temperatures yields 3-(4-methoxyphenyl)thietan-3-ol. acs.org

Furthermore, thietan-3-ol can be synthesized from 1,3-dihalopropan-2-ols, such as 1,3-dichloropropan-2-ol, by reaction with a sulfur source. google.com Epichlorohydrin (B41342) can also serve as a starting material, reacting with a suitable sulfur source to form 1-halo-3-mercaptopropan-2-ol, which can then be cyclized to thietan-3-ol. google.com

The oxidation of thietan-3-ols using reagents like m-chloroperoxybenzoic acid (mCPBA) can lead to the corresponding thietanol dioxides, further expanding the range of accessible thietane-based building blocks. acs.org

Reduction of Thietan-3-one Precursors

The reduction of thietan-3-one to thietan-3-ol is a fundamental transformation for accessing the desired alcohol precursor. This conversion involves the reduction of a ketone to a secondary alcohol. While specific literature on the simple reduction of unsubstituted thietan-3-one is not detailed in the provided sources, standard reducing agents used for such transformations in organic chemistry are applicable. The reverse reaction, the oxidation of thietan-3-ol to thietan-3-one, can be accomplished using reagents like dimethyl sulfoxide (B87167) with benzoic or acetic anhydride (B1165640). thieme-connect.de

Furthermore, research into related structures has demonstrated the asymmetric borane (B79455) reduction of 2,4-diarylthietan-3-ones, which yields enantiomerically enriched 2,4-diarylthietanes after subsequent steps. nih.govbeilstein-journals.org This indicates that ketone reduction is a viable step in the synthesis of thietane derivatives. The addition of organometallic reagents, such as Grignard reagents, to thietan-3-one is also a documented method for producing 3-substituted thietan-3-ols. acs.orgnih.gov

Routes from 1,3-Dihalogenated Propanol Derivatives

A classical and widely applied method for constructing the thietane ring is through the double nucleophilic displacement of 1,3-dihaloalkanes with a sulfur nucleophile like sodium sulfide (Na₂S) or potassium sulfide (K₂S). nih.govbeilstein-journals.org This strategy can be adapted to start from 1,3-dihalogenated propan-2-ol derivatives to directly yield thietan-3-ol. The process involves the formation of a thiolate intermediate which then undergoes an intramolecular S_N2 reaction to close the four-membered ring.

For instance, Cerny and Polacek reported a synthesis starting from 3,5-dichloropentan-2-ol, a related dihalogenated alcohol, which cyclized upon treatment with K₂S. nih.govbeilstein-journals.org Similarly, 2,2-bis(bromomethyl)propane-1,3-diol reacts with sodium sulfide to form thietane-3,3-diyldimethanol, demonstrating the efficacy of this cyclization strategy with diol precursors. nih.govbeilstein-journals.org

Table 1: Examples of Thietane Synthesis from Dihaloalkane Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 3,5-Dichloropentan-2-ol (9) | K₂S | 1-(Thietan-2-yl)ethan-1-ol (10) | nih.gov, beilstein-journals.org |

Preparation from Chloromethyloxirane (Epichlorohydrin)

A highly effective route to thietan-3-ol utilizes the three-membered heterocycle chloromethyloxirane, commonly known as epichlorohydrin. nih.gov The reaction proceeds by treating epichlorohydrin with a source of hydrogen sulfide, such as H₂S gas in the presence of a base like barium hydroxide (Ba(OH)₂). nih.govbeilstein-journals.org

The mechanism involves two key steps:

Nucleophilic Ring-Opening : The hydrogensulfide anion (⁻SH), generated by the deprotonation of H₂S by the base, acts as a nucleophile. It attacks one of the carbon atoms of the oxirane (epoxide) ring, leading to its opening and the formation of a mercaptoalkanolate intermediate. nih.govbeilstein-journals.org

Intramolecular Cyclization : A subsequent proton transfer results in a hydroxyalkanethiolate. beilstein-journals.org The newly formed thiolate anion then undergoes an intramolecular nucleophilic displacement, attacking the carbon bearing the chlorine atom and displacing the chloride ion to form the stable four-membered thietane ring of thietan-3-ol. beilstein-journals.orgresearchgate.net

This method has been used to prepare thietan-3-ol itself as well as substituted derivatives. nih.govbeilstein-journals.org

Intramolecular Cyclization of 1-Chloro-3-mercaptopropan-2-one

The intramolecular cyclization of γ-halo thiols is a foundational method for forming thietane rings. nih.gov In the context of synthesizing thietan-3-ol, a precursor such as 1-chloro-3-mercaptopropan-2-ol (B8685211) would undergo intramolecular cyclization upon treatment with a base. The base would deprotonate the thiol group, and the resulting thiolate would displace the chloride to form thietan-3-ol.

Esterification Reactions for Benzoate Moiety Incorporation

Once thietan-3-ol is obtained, the benzoate group is introduced via an esterification reaction.

Acid-Catalyzed Esterification of Benzoic Acid with Alcohols

The most common method for this transformation is the Fischer-Speier esterification. This reaction involves heating the alcohol (thietan-3-ol) and the carboxylic acid (benzoic acid) in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). youtube.com The reaction is an equilibrium process.

The mechanism proceeds as follows:

Protonation of the Carbonyl : The acid catalyst protonates the carbonyl oxygen of benzoic acid, making the carbonyl carbon more electrophilic. youtube.com

Nucleophilic Attack : The alcohol oxygen of thietan-3-ol attacks the activated carbonyl carbon. youtube.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Water Elimination : The protonated hydroxyl group leaves as a water molecule, forming a protonated ester.

Deprotonation : The protonated ester is deprotonated (often by water or the conjugate base of the acid catalyst) to yield the final product, thietan-3-yl benzoate, and regenerate the acid catalyst. youtube.com

Solid acid catalysts, such as zirconium-based catalysts, have also been developed as recoverable and environmentally friendlier alternatives for the synthesis of methyl benzoates, a principle that can be extended to other esters. mdpi.com

Direct Synthetic Routes for Thietan-3-yl Benzoate

In addition to the two-step process of alcohol formation followed by esterification, direct routes to thietan-3-yl benzoate have been developed. One such method is the nickel-catalyzed intramolecular reductive thiolation. nih.gov This advanced approach synthesizes the final esterified heterocycle in a single key step from a specifically designed acyclic precursor. The synthesis involves the cyclization of S-(3-bromo-2-benzoyloxypropyl)benzenesulfonothioate to afford thietan-3-yl benzoate directly. nih.gov This method showcases a more convergent synthetic strategy.

Nickel-Catalyzed Intramolecular Reductive Thiolation of S-(3-bromo-2-benzoyloxypropyl)benzenesulfonothioate

A notable and efficient method for the synthesis of thietan-3-yl benzoate involves a nickel-catalyzed intramolecular reductive thiolation. beilstein-journals.org This reaction proceeds from the precursor S-(3-bromo-2-benzoyloxypropyl)benzenesulfonothioate. The process leverages a nickel catalyst to facilitate the formation of the four-membered thietane ring through a C-S bond-forming cyclization.

The reaction is believed to proceed through a mechanism involving the reductive coupling of an alkyl bromide with a thiosulfonate, a transformation that has been developed for both intermolecular and intramolecular reactions. libretexts.orgsigmaaldrich.com In this specific intramolecular case, the nickel catalyst, likely in a low oxidation state, initiates the reaction. The process is thought to involve the oxidative addition of the alkyl bromide to the nickel center, followed by a reductive elimination step that forms the thietane ring and regenerates the active catalytic species. libretexts.org

This synthetic strategy is advantageous as it allows for the formation of the thietane ring with concomitant installation of the benzoate group at the 3-position. The starting material, S-(3-bromo-2-benzoyloxypropyl)benzenesulfonothioate, is specifically designed to undergo this cyclization, with the bromo and thiosulfonate groups positioned to favor the formation of the four-membered ring.

Table 1: Reaction Conditions for Nickel-Catalyzed Intramolecular Reductive Thiolation

| Parameter | Condition |

| Catalyst | Nickel(II) complex |

| Reductant | Typically a mild reducing agent |

| Solvent | Aprotic polar solvent (e.g., DMF, DMA) |

| Temperature | Mild to moderate temperatures |

This table presents typical conditions for nickel-catalyzed reductive thiolation reactions, which are applicable to the intramolecular synthesis of thietan-3-yl benzoate.

Benzoylation of Substituted Thietan-3-ol Derivatives

An alternative and more traditional approach to thietan-3-yl benzoate is the direct benzoylation of thietan-3-ol or its substituted derivatives. This method involves the esterification of the hydroxyl group of the thietan-3-ol with a benzoylating agent. This two-step approach first requires the synthesis of the thietan-3-ol precursor.

The synthesis of thietan-3-ols can be achieved through various methods, such as the reaction of epichlorohydrin with a sulfur source like hydrogen sulfide in the presence of a base. beilstein-journals.org This reaction proceeds via nucleophilic attack of the hydrosulfide anion on the epoxide ring, followed by intramolecular cyclization to form the thietane ring.

Once the thietan-3-ol is obtained, it can be converted to thietan-3-yl benzoate through standard esterification procedures. A common method is the reaction of the alcohol with benzoyl chloride in the presence of a base, such as pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the ester.

Alternatively, benzoic anhydride can be used as the benzoylating agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or a base like pyridine. The reaction mechanism involves the nucleophilic attack of the hydroxyl group of the thietan-3-ol on the carbonyl carbon of the benzoic anhydride.

Table 2: General Conditions for Benzoylation of Alcohols

| Reagent | Base/Catalyst | Solvent |

| Benzoyl Chloride | Pyridine, Triethylamine | Dichloromethane, Chloroform |

| Benzoic Anhydride | Pyridine, DMAP | Dichloromethane, Tetrahydrofuran |

This table outlines common reagents and conditions for the benzoylation of alcohols, which can be applied to the synthesis of thietan-3-yl benzoate from thietan-3-ol.

Chemical Reactivity and Transformations of Thietan 3 Yl Benzoate

Reactions Involving the Thietane (B1214591) Ring System

The reactivity of the thietane ring in thietan-3-yl benzoate (B1203000) is largely dictated by the presence of the sulfur heteroatom and the inherent ring strain.

The sulfur atom in the thietane ring can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties and polarity of the molecule. ekb.eg The oxidation process typically occurs in a stepwise manner, first yielding the sulfoxide and then, upon further oxidation, the sulfone. nih.gov

Various oxidizing agents can be employed for this purpose. For instance, hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium(VII) has been shown to effectively oxidize thiophene (B33073) derivatives, first to the sulfoxide and then to the sulfone. nih.gov Other common oxidizing agents include Oxone®, which can selectively produce the sulfoxide at room temperature or the sulfone at higher temperatures with increased equivalents of the reagent. researchgate.net The use of urea-hydrogen peroxide with phthalic anhydride (B1165640) is another method for the direct oxidation of sulfides to sulfones. organic-chemistry.org The choice of oxidant and reaction conditions can allow for the selective formation of either the sulfoxide or the sulfone. researchgate.netorganic-chemistry.org

The conversion of the sulfide (B99878) to the sulfoxide introduces a chiral center at the sulfur atom, leading to the potential for diastereomers. researchgate.net The rate of the initial oxidation to the sulfoxide is generally enhanced by electron-donating groups, while the subsequent oxidation to the sulfone is favored by electron-withdrawing groups. nih.gov

Table 1: Oxidation of Thietane Derivatives

| Product | Oxidizing Agent | Conditions | Reference |

| Thietane-1-oxide | Oxone® | Room Temperature | researchgate.net |

| Thietane-1,1-dioxide | Oxone® | High Temperature | researchgate.net |

| Thietane-1,1-dioxide | Urea-hydrogen peroxide, Phthalic anhydride | - | organic-chemistry.org |

| Thietane-1,1-dioxide | Hydrogen peroxide, Methyltrioxorhenium(VII) | - | nih.gov |

The strained four-membered ring of thietane derivatives is susceptible to ring-opening reactions initiated by either nucleophiles or electrophiles. researchgate.net These reactions alleviate the ring strain and lead to the formation of linear sulfur-containing compounds.

In nucleophilic ring-opening reactions, a nucleophile attacks one of the carbon atoms adjacent to the sulfur atom, leading to the cleavage of a carbon-sulfur bond. Generally, the nucleophilic attack occurs at the less sterically hindered carbon atom. researchgate.netmdpi.com The regioselectivity of this attack can be influenced by both steric and electronic factors. researchgate.net For instance, the reaction of 2-(chloromethyl)thiirane (B1265399) with sulfonamides in water leads exclusively to thietane-thietane rearrangement products, indicating a nucleophilic ring-opening followed by recyclization. researchgate.net The use of silyl (B83357) chalcogenides in ionic liquids provides a mild method for the ring-opening of strained heterocycles like thiiranes, which are structurally related to thietanes. mdpi.com

A notable example involves the reaction of 2-bromomethyl-1,3-thiaselenole with a thiol, where the initial step is a nucleophilic attack on the selenium atom of a seleniranium ion intermediate, causing ring opening. mdpi.com

Electrophilic ring-opening of thietanes can be activated by electrophiles such as arynes. rsc.org This process involves the attack of the electron-rich sulfur atom on the electrophile, followed by ring cleavage. This approach allows for a three-component transformation, incorporating a nucleophile to yield structurally diverse thioethers. rsc.org While nucleophilic ring-expansions of three-membered heterocycles are well-documented, electrophilic ring-expansions have been less explored. researchgate.net Thiiranes, being more nucleophilic than oxiranes, show good reactivity in electrophilic ring expansions. researchgate.net

Rearrangements involving the thietane ring can lead to the formation of other heterocyclic systems or acyclic compounds. For example, less stable spirothietanes derived from isobenzofuran-1-thiones can undergo thermal rearrangement to form tricyclic isobenzofurans through the cleavage of the thietane ring. nih.gov Another documented rearrangement involves the conversion of an S-alkylated intermediate, derived from the reaction of a purine-6-thione with chloromethyloxirane, into an N-thietan-3-yl product via tricyclic intermediates. nih.govbeilstein-journals.org

Ring-Opening Reactions and Mechanisms

Reactions at the Benzoate Ester Moiety

The benzoate ester group in thietan-3-yl benzoate can undergo several characteristic reactions of esters, including hydrolysis, transesterification, aminolysis, and reduction.

Hydrolysis: Esters can be hydrolyzed to the corresponding carboxylic acid and alcohol under either acidic or basic conditions.

Transesterification: In the presence of an excess of another alcohol and an acid or base catalyst, the ethoxy group of the benzoate ester can be exchanged to form a new ester. libretexts.org

Aminolysis: Esters react with ammonia (B1221849) or primary and secondary amines to yield amides. libretexts.org

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reduction of an ester to an aldehyde is also possible using reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents react with esters to produce tertiary alcohols, with the Grignard reagent adding twice to the carbonyl carbon. libretexts.org

Table 2: Summary of Reactions at the Benzoate Ester

| Reaction Type | Reagents | Product | Reference |

| Transesterification | Alcohol, Acid/Base Catalyst | New Ester | libretexts.org |

| Aminolysis | Ammonia or Amine | Amide | libretexts.org |

| Reduction to Alcohol | LiAlH₄ | Primary Alcohol | libretexts.org |

| Reduction to Aldehyde | DIBAL-H (-78 °C) | Aldehyde | libretexts.org |

| Grignard Reaction | Grignard Reagent | Tertiary Alcohol | libretexts.org |

Hydrolysis Reactions under Acidic and Basic Conditions

The hydrolysis of thietan-3-yl benzoate involves the cleavage of the ester linkage to yield benzoic acid and thietan-3-ol (B1346918). This reaction can be catalyzed by either acid or base.

Under Acidic Conditions:

Acid-catalyzed hydrolysis of esters like thietan-3-yl benzoate is a reversible reaction that is typically carried out by heating the ester in the presence of water and a strong acid catalyst, such as dilute hydrochloric acid or sulfuric acid. researchgate.netwikipedia.org The reaction equilibrium can be shifted towards the products by using a large excess of water. researchgate.net The mechanism begins with the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of thietan-3-ol regenerates the acid catalyst and produces benzoic acid. researchgate.net

Under Basic Conditions:

Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that is generally a more common and efficient method for cleaving esters. researchgate.netresearchgate.net The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). acs.org The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the thietan-3-olate anion as the leaving group and forming benzoic acid. The thietan-3-olate, being a strong base, then deprotonates the benzoic acid to form a benzoate salt and thietan-3-ol. researchgate.net The reaction goes to completion because the final deprotonation step is essentially irreversible. wikipedia.org

The following table summarizes the general conditions for the hydrolysis of benzoate esters, which are applicable to thietan-3-yl benzoate.

| Condition | Reagents | Products | Key Features |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, excess H₂O, heat | Benzoic acid, Thietan-3-ol | Reversible, requires excess water to drive to completion. researchgate.netwikipedia.org |

| Basic Hydrolysis (Saponification) | NaOH(aq) or KOH(aq), heat | Benzoate salt, Thietan-3-ol | Irreversible, goes to completion. wikipedia.orgresearchgate.net |

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. For thietan-3-yl benzoate, this would involve reacting it with an alcohol in the presence of an acid or base catalyst to produce a new benzoate ester and thietan-3-ol.

Similar to hydrolysis, transesterification is an equilibrium process that can be driven to completion by using a large excess of the reactant alcohol. researchgate.net

Acid-Catalyzed Transesterification: Under acidic conditions, the mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen of thietan-3-yl benzoate is protonated, followed by nucleophilic attack by the new alcohol to form a tetrahedral intermediate. After proton transfers, thietan-3-ol is eliminated, yielding the new ester. researchgate.net

Base-Catalyzed Transesterification: In the presence of a base, an alkoxide is generated from the reactant alcohol, which then acts as a potent nucleophile. The alkoxide attacks the carbonyl carbon of thietan-3-yl benzoate, leading to a tetrahedral intermediate that subsequently collapses to release the thietan-3-olate and the new ester.

The following table outlines the general conditions for transesterification.

| Catalyst | Reactants | Products | Mechanism Highlights |

| Acid | Thietan-3-yl benzoate, Alcohol (large excess), Acid (e.g., H₂SO₄) | New benzoate ester, Thietan-3-ol | Protonation of the carbonyl oxygen increases reactivity. researchgate.net |

| Base | Thietan-3-yl benzoate, Alcohol, Base (e.g., NaOR) | New benzoate ester, Thietan-3-ol | Nucleophilic attack by the alkoxide ion on the carbonyl carbon. |

Chemoselectivity and Regioselectivity in Thietan-3-yl Benzoate Transformations

The presence of two reactive sites in thietan-3-yl benzoate—the ester carbonyl group and the strained thietane ring—gives rise to considerations of chemoselectivity and regioselectivity in its reactions.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of thietan-3-yl benzoate, a nucleophile could potentially attack either the ester carbonyl carbon or one of the carbon atoms of the thietane ring.

Attack at the Ester Carbonyl: "Hard" nucleophiles and reactions that are favored under conditions that activate the carbonyl group (such as acid catalysis) are likely to lead to hydrolysis or transesterification.

Attack at the Thietane Ring: "Soft" nucleophiles might favor attack at the carbon atoms adjacent to the sulfur, leading to ring-opening of the thietane. The strained nature of the four-membered ring makes it susceptible to nucleophilic attack, a common reaction pathway for thietanes. researchgate.netresearchgate.net

The choice of reagents and reaction conditions is crucial in directing the outcome of the reaction towards either ester cleavage or ring modification. For instance, strong, non-nucleophilic bases would likely favor reactions involving the ester, whereas certain organometallic reagents or strong nucleophiles in aprotic solvents might promote ring-opening.

Regioselectivity: Regioselectivity concerns the specific site of reaction when multiple possibilities exist on the same functional group or within a ring system. For thietan-3-yl benzoate, this is most relevant in ring-opening reactions of the unsymmetrically substituted thietane ring.

The electronic effect of the benzoate group, being electron-withdrawing, can influence the regioselectivity of a nucleophilic attack on the thietane ring. Nucleophilic attack would be expected to occur at the C2 or C4 position of the thietane ring. The precise position of attack can be influenced by steric hindrance and the electronic nature of the attacking species. In acid-catalyzed ring-opening reactions of unsymmetrical thietanes, the electronic effects play a significant role in determining where the ring is cleaved. researchgate.netresearchgate.net

Furthermore, the oxidation state of the sulfur atom can dramatically alter the reactivity and selectivity. Oxidation of the thietane sulfur to a sulfoxide or a sulfone would make the adjacent carbons more electrophilic and could change the preferred site of nucleophilic attack. acs.org

Advanced Spectroscopic Characterization Techniques for Thietan 3 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and environment of atoms.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In thietan-3-yl benzoate (B1203000), the ¹H NMR spectrum reveals distinct signals for the protons on the aromatic ring and the thietane (B1214591) moiety. The aromatic protons of the benzoate group typically appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns depend on the substitution pattern of the benzene (B151609) ring.

The protons on the thietane ring exhibit characteristic shifts in the aliphatic region of the spectrum. The proton attached to the carbon bearing the ester group (the α-proton) is expected to be the most downfield of the thietane protons due to the electron-withdrawing effect of the adjacent oxygen atom. The other protons on the thietane ring will have chemical shifts that are influenced by their proximity to the sulfur atom and the ester group. High-resolution instruments, such as a 750 MHz spectrometer, can provide the necessary dispersion to resolve complex spin systems and accurately determine coupling constants, which are crucial for assigning the relative stereochemistry of the protons. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for Thietan-3-yl Benzoate This table is generated based on typical chemical shift values and may not represent experimentally verified data.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho) | 7.9 - 8.1 | Doublet |

| Aromatic (meta) | 7.4 - 7.6 | Triplet |

| Aromatic (para) | 7.5 - 7.7 | Triplet |

| Thietane (α-CH) | 5.0 - 5.5 | Multiplet |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. With a broader chemical shift range than ¹H NMR, it is often easier to distinguish between different carbon atoms. oregonstate.edu In thietan-3-yl benzoate, the carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically in the range of 160-180 ppm. wisc.edumdpi.com The aromatic carbons of the benzoate group will appear in the 120-140 ppm region, with the carbon attached to the ester group (ipso-carbon) having a distinct chemical shift. oregonstate.edufiu.edu

The carbons of the thietane ring will be found in the upfield region of the spectrum. The carbon atom bonded to the oxygen of the ester group (C-O) will be the most deshielded of the thietane carbons, appearing further downfield than the other ring carbons. The chemical shifts of the other thietane carbons are influenced by the sulfur atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for Thietan-3-yl Benzoate This table is generated based on typical chemical shift values and may not represent experimentally verified data.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (ipso) | 130 - 135 |

| Aromatic (ortho) | 129 - 131 |

| Aromatic (meta) | 128 - 130 |

| Aromatic (para) | 133 - 135 |

| Thietane (α-C) | 70 - 80 |

To definitively establish the connectivity of atoms within thietan-3-yl benzoate, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between adjacent protons on the aromatic ring and within the thietane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the ¹H signals to their corresponding ¹³C signals in the thietane and benzoate moieties.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu For thietan-3-yl benzoate, HMBC would be instrumental in confirming the ester linkage by showing a correlation between the α-proton of the thietane ring and the carbonyl carbon of the benzoate group. It would also help to unambiguously assign the quaternary carbons, such as the ipso-carbon of the aromatic ring and the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The carbonyl (C=O) stretching vibration of the ester group in thietan-3-yl benzoate is one of the most prominent and diagnostic peaks in its IR spectrum. This intense absorption typically appears in the region of 1700-1750 cm⁻¹. spectroscopyonline.comudel.edu For aromatic esters like thietan-3-yl benzoate, the C=O stretching frequency is often observed between 1715 and 1730 cm⁻¹, a range influenced by the conjugation of the carbonyl group with the benzene ring. orgchemboulder.com This conjugation slightly lowers the frequency compared to a saturated aliphatic ester. pg.edu.pl The exact position can be further influenced by substituents on the benzene ring. researchgate.net For instance, the IR spectrum of ethyl benzoate shows a strong C=O stretch at 1720 cm⁻¹. scholarsresearchlibrary.com

The ester functionality also exhibits characteristic carbon-oxygen (C-O) stretching vibrations. Esters typically show two C-O stretching bands in the "fingerprint" region of the IR spectrum, between 1300 and 1000 cm⁻¹. orgchemboulder.comlibretexts.org These bands arise from the asymmetric and symmetric stretching of the C-O-C bond system of the ester. For aromatic esters, a strong absorption is generally found between 1300 and 1250 cm⁻¹, corresponding to the C-O stretch between the carbonyl carbon and the ester oxygen. A second C-O stretching band, associated with the oxygen-alkyl carbon bond, is typically observed between 1150 and 1000 cm⁻¹. The IR spectrum of benzoic acid, a related compound, shows a C-O stretch at 1292 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for Thietan-3-yl Benzoate

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1715 - 1730 orgchemboulder.com |

| Ester | C-O Stretch (Aryl-O) | 1250 - 1300 libretexts.org |

| Ester | C-O Stretch (Alkyl-O) | 1000 - 1150 libretexts.org |

| Aromatic Ring | C-H Stretch | 3000 - 3100 libretexts.org |

| Aromatic Ring | C=C Stretch | 1450 - 1600 libretexts.org |

Characteristic C-S Stretching Vibrations of the Thietane Ring

Infrared (IR) spectroscopy is a fundamental tool for identifying functional groups within a molecule. For Thietan-3-yl benzoate, the vibrations associated with the thietane ring, particularly the carbon-sulfur (C-S) bond, are of significant interest. The C-S stretching vibrations are typically found in the fingerprint region of the IR spectrum (1400-650 cm⁻¹), which can make them challenging to assign definitively as they may overlap with other bending and stretching vibrations.

In saturated heterocyclic sulfides like thietane, the C-S stretching bands are often weak and appear in the 700-600 cm⁻¹ range. The exact position and intensity of these bands are influenced by the substitution pattern and the conformation of the ring.

A unique characteristic of four-membered rings like thietane is the presence of low-frequency ring-puckering vibrations. ebi.ac.uk These vibrations, which represent the out-of-plane deformation of the ring, are observed in the far-IR or Raman spectra, typically below 300 cm⁻¹. ebi.ac.uk For the parent thietane molecule, the barrier to the planar conformation is approximately 274 cm⁻¹, indicating a defined puckered geometry. ebi.ac.uk The substitution with a benzoate group at the 3-position is expected to influence the potential energy surface of this puckering motion.

Table 1: Expected Infrared Absorption Bands for the Thietane Moiety in Thietan-3-yl Benzoate

| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-S Stretch | Thioether (in ring) | 700 - 600 | Weak to Medium |

| CH₂ Scissoring | Ring CH₂ | ~1450 | Medium |

| CH₂ Wagging/Twisting | Ring CH₂ | 1300 - 1150 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For Thietan-3-yl benzoate (C₁₀H₁₀O₂S), the molecular weight is 194.25 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 194.

The fragmentation of Thietan-3-yl benzoate is predicted to follow pathways characteristic of both benzoate esters and cyclic sulfides. Key fragmentation processes would include:

Formation of the Benzoyl Cation : The most prominent fragmentation pathway for benzoate esters is the cleavage of the ester bond to form the highly stable benzoyl cation. This would result in a base peak at m/z = 105. The corresponding radical cation of thietan-3-ol (B1346918) would also be formed.

Loss of the Benzoate Group : Cleavage can also result in the loss of the benzoyloxy group (C₆H₅COO•) or benzoic acid (C₆H₅COOH) through hydrogen rearrangement, leading to ions derived from the thietane ring.

Thietane Ring Fragmentation : The thietane ring itself can undergo fragmentation. Following the loss of the benzoate group to form a thietanyl cation at m/z = 73, this ion could fragment further through the loss of molecules like ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S). The parent thietane molecule is known to fragment to a top peak at m/z 74. nih.gov

Table 2: Predicted Principal Ions in the Mass Spectrum of Thietan-3-yl Benzoate

| m/z Value | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 194 | [C₁₀H₁₀O₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 122 | [C₇H₆O₂]⁺˙ | Ion from McLafferty rearrangement (benzoic acid) |

| 105 | [C₇H₅O]⁺ | Benzoyl Cation (Base Peak) |

| 77 | [C₆H₅]⁺ | Phenyl Cation (from loss of CO from benzoyl cation) |

X-ray Crystallography for Precise Solid-State Structural Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous information on the bond lengths, bond angles, and torsional angles of Thietan-3-yl benzoate, confirming the connectivity and revealing its conformational preferences in the crystal lattice.

A crystallographic study would precisely define the geometry of the four-membered thietane ring. researchgate.net For the parent thietane, the ring is known to be puckered, not planar. ebi.ac.uk X-ray analysis of Thietan-3-yl benzoate would determine the exact puckering angle and whether the benzoate substituent occupies an axial or equatorial position relative to the ring. It would also reveal the orientation of the phenyl group relative to the ester linkage and the thietane ring.

Furthermore, this analysis would detail the intermolecular interactions, such as C-H···O or C-H···π interactions, that govern the packing of the molecules in the crystal. This information is crucial for understanding the solid-state properties of the material. While specific crystal data for Thietan-3-yl benzoate is not publicly available, a typical analysis would yield the parameters shown in the table below, illustrated with example data from a related heterocyclic compound.

Table 3: Illustrative Crystallographic Data Obtainable for Thietan-3-yl Benzoate

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | C₁₀H₁₀O₂S | - |

| Formula Weight | 194.25 | - |

| Crystal System | e.g., Monoclinic | - |

| Space Group | e.g., P2₁/c | - |

| a, b, c (Å) | Unit cell dimensions | e.g., a=8.5, b=10.2, c=11.4 |

| α, β, γ (°) | Unit cell angles | e.g., α=90, β=98.5, γ=90 |

| V (ų) | Volume of the unit cell | e.g., 975 |

| Z | Molecules per unit cell | e.g., 4 |

| Ring Puckering Angle (°) | Angle of the thietane ring | e.g., ~26° |

| C-S Bond Lengths (Å) | Lengths of the C-S bonds in the ring | e.g., ~1.82 |

Computational Chemistry and Theoretical Studies of Thietan 3 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic characteristics and stability of thietan-3-yl benzoate (B1203000). These calculations allow for a detailed examination of the molecule's geometry and the distribution of its electrons.

Geometry optimization is the computational process of finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. For thietan-3-yl benzoate, this process involves minimizing the forces on each atom to predict bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for a flexible molecule like thietan-3-yl benzoate, which possesses several rotatable bonds and a non-planar thietane (B1214591) ring. The key areas of conformational freedom include:

Puckering of the thietane ring: The four-membered thietane ring is not flat and can adopt various puckered conformations. Computational methods can determine the most stable puckering mode and the energy barriers between different conformations.

A potential energy surface scan can be performed by systematically rotating key dihedral angles to identify all stable conformers (local minima) and the transition states that connect them. For instance, a study on 2-oxo-2H-chromen-7-yl benzoate used DFT calculations to find the most stable orientation between the two ring systems, revealing a significant dihedral angle between them. researchgate.net A similar approach for thietan-3-yl benzoate would elucidate its preferred 3D structure, which is essential for understanding its interaction with biological targets or its packing in a crystal lattice.

Table 1: Illustrative Optimized Geometric Parameters for Thietan-3-yl Benzoate (Note: This table is a hypothetical representation of data that would be obtained from a DFT calculation, such as at the B3LYP/6-311G(d,p) level of theory.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.21 Å |

| Bond Length | C-S (thietane) | 1.85 Å |

| Bond Length | O-C (ester) | 1.35 Å |

| Bond Angle | O=C-O (ester) | 124.0° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor in a chemical reaction. For thietan-3-yl benzoate, the HOMO is expected to be localized on the electron-rich regions, such as the π-system of the benzene (B151609) ring and the lone pairs of the sulfur atom. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. The LUMO is anticipated to be centered on the electron-deficient parts of the molecule, particularly the carbonyl carbon of the benzoate group. Its energy relates to the electron affinity and the molecule's capacity to act as an electrophile. youtube.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack, providing a theoretical rationale for the molecule's observed reactivity. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties for Thietan-3-yl Benzoate (Note: This table presents hypothetical data from an FMO analysis.)

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

Reaction Mechanism Investigations

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediates, and calculating the energy barriers that govern reaction rates.

The synthesis of thietan-3-yl benzoate can be achieved via a nickel-catalyzed intramolecular reductive thiolation. Understanding the precise mechanism of such a complex, catalyzed reaction is challenging through experimental means alone.

Computational transition state analysis can be used to model the entire catalytic cycle. Using DFT, researchers can:

Identify Intermediates: Model the structure and stability of proposed intermediates in the reaction, such as the initial oxidative addition complex of the starting material to the nickel catalyst.

Locate Transition States (TS): Find the exact geometry and energy of the transition state for each elementary step (e.g., oxidative addition, reductive elimination). The transition state is the highest energy point along the reaction coordinate.

Calculate Activation Energy (Ea): The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate.

The thietane ring is strained and can undergo various ring-opening and rearrangement reactions. These processes are critical as they can lead to the formation of diverse sulfur-containing linear compounds. Computational modeling provides a means to predict the feasibility and outcome of these reactions under different conditions.

Theoretical studies can investigate:

Nucleophilic Ring-Opening: Modeling the attack of a nucleophile at one of the carbon atoms adjacent to the sulfur. Calculations can predict the regioselectivity of the attack (i.e., which carbon is more susceptible) and the activation energy for the process. beilstein-journals.org

Electrophilic Ring-Opening: Simulating the reaction with an electrophile, which would likely activate the sulfur atom, making the ring more susceptible to subsequent nucleophilic attack.

Rearrangement Pathways: Exploring potential cationic or radical rearrangements following an initial reaction step. Computational studies can map the potential energy surface to find the most likely rearrangement pathways and the stability of the resulting products.

By calculating the thermodynamics and kinetics of these potential pathways, computational models can guide the synthetic use of thietan-3-yl benzoate as an intermediate for creating more complex molecules.

Prediction and Interpretation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for confirming experimental data and assigning spectral signals to specific structural features.

The primary techniques include:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These theoretical shifts can be compared with experimental spectra to confirm the structure and assign resonances, which is especially useful for complex molecules where signals may overlap. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities. The predicted IR spectrum helps in assigning experimental absorption bands to specific molecular vibrations, such as the characteristic C=O stretch of the ester group or the C-S stretching modes of the thietane ring. researchgate.net

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. This allows for the prediction of the UV-Vis absorption spectrum, helping to interpret the electronic structure and the nature of the transitions (e.g., π→π* or n→π*). researchgate.net

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data (Note: This table is a hypothetical representation used for illustrative purposes.)

| Spectrum | Feature | Experimental Value | Calculated Value |

|---|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | 166.5 ppm | 167.0 ppm |

| ¹H NMR | Proton on C3 of Thietane | 5.60 ppm | 5.55 ppm |

| IR | C=O Stretch | 1718 cm⁻¹ | 1725 cm⁻¹ |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions of Thietan-3-yl Benzoate

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior and intermolecular interactions of thietan-3-yl benzoate at the atomic level. While specific MD studies on thietan-3-yl benzoate are not extensively available in public literature, we can extrapolate the methodologies and expected outcomes based on simulations of analogous compounds, such as other benzoate esters and thietane derivatives. researchgate.netresearchgate.netnih.govnih.gov Such simulations are crucial for understanding how the molecule behaves in different environments, which is fundamental for its potential applications.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com For a molecule like thietan-3-yl benzoate, this would involve defining a force field that describes the potential energy of the system as a function of the atomic coordinates. This force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions.

A typical MD simulation protocol for thietan-3-yl benzoate would involve several key steps:

System Setup: A virtual box would be created containing one or more molecules of thietan-3-yl benzoate. The box would then be filled with a solvent, such as water or an organic solvent, to mimic a realistic chemical environment.

Energy Minimization: The initial system would be subjected to energy minimization to relax any steric clashes or unfavorable geometries.

Equilibration: The system would be gradually heated to the desired temperature and equilibrated at a constant pressure to achieve a stable state. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. acs.org

Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) to collect data on the trajectories of the atoms.

From the production run, a wealth of information can be extracted to understand the dynamic behavior and interactions of thietan-3-yl benzoate.

Detailed Research Findings from Analogous Systems:

Studies on similar molecules provide insights into what could be expected from MD simulations of thietan-3-yl benzoate. For instance, MD simulations have been effectively used to study the interactions of various ester-containing molecules with biological targets and to understand their conformational preferences. mdpi.com

Conformational Dynamics: MD simulations can reveal the flexibility of the thietane ring and the rotational freedom around the ester linkage. The puckering of the four-membered thietane ring is a key conformational feature that can be analyzed. The puckering amplitude and phase can be calculated from the atomic coordinates over the simulation trajectory. It is expected that the thietane ring in thietan-3-yl benzoate would exhibit dynamic puckering, rapidly interconverting between different conformations.

Solvation and Interactions: The simulations can provide a detailed picture of how thietan-3-yl benzoate interacts with solvent molecules. The radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in thietan-3-yl benzoate. For example, the RDF of water molecules around the carbonyl oxygen of the benzoate group would reveal the extent of hydrogen bonding.

In a hypothetical simulation of thietan-3-yl benzoate in a water box, one would expect to observe strong hydrogen bonding between the carbonyl oxygen and water molecules. The sulfur atom in the thietane ring, being less electronegative than oxygen, would likely show weaker interactions with water.

Interaction with Biomolecules: If thietan-3-yl benzoate were to be studied for its biological activity, MD simulations could be used to model its interaction with a target protein. For example, simulations of benzoate derivatives interacting with enzymes have shown how these molecules bind to the active site and which amino acid residues are involved in the interaction. mdpi.com Such simulations can provide estimates of the binding free energy, which is a crucial parameter for predicting the binding affinity of a ligand for its target.

Data Tables from Hypothetical Simulations:

The following tables represent the kind of data that would be generated from an MD simulation of thietan-3-yl benzoate.

Table 1: Hypothetical Simulation Parameters for Thietan-3-yl Benzoate in Water

| Parameter | Value |

| Force Field | CHARMM36 |

| Solvent | TIP3P Water |

| Box Size | 50 x 50 x 50 ų |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Ensemble | NPT |

Table 2: Hypothetical Interaction Energies for Thietan-3-yl Benzoate with Water

| Functional Group | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

| Benzoate Carbonyl Oxygen | -5.2 | -15.8 | -21.0 |

| Benzoate Phenyl Ring | -12.5 | -3.1 | -15.6 |

| Thietane Sulfur Atom | -3.1 | -1.5 | -4.6 |

| Thietane Ring (CH₂) | -8.7 | -0.9 | -9.6 |

These hypothetical data illustrate that the benzoate group, particularly the carbonyl oxygen, would be the primary site for interactions with a polar solvent like water due to its ability to form strong electrostatic interactions and hydrogen bonds. The thietane ring, being more hydrophobic, would have weaker interactions.

Future Research Directions and Emerging Paradigms in Thietan 3 Yl Benzoate Chemistry

Exploration of Asymmetric Synthesis Methodologies for Enantiomerically Pure Thietan-3-yl Benzoate (B1203000) Derivatives

The development of stereochemically defined molecules is crucial in pharmaceutical research, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. Consequently, a significant area of future research lies in the asymmetric synthesis of enantiomerically pure thietan-3-yl benzoate derivatives.

Current synthetic routes to the core structure, thietan-3-ol (B1346918), often yield racemic mixtures. nih.govejcmpr.com Future strategies will likely focus on several key areas:

Chiral Catalysis: The use of chiral Brønsted acids or metal complexes to catalyze the formation of the thietane (B1214591) ring or the desymmetrization of prochiral precursors is a promising avenue. nsf.gov For instance, the asymmetric desymmetrization of oxetanes using chiral catalysts to produce related chiral sulfur heterocycles has been demonstrated, a strategy that could be adapted for thietanes. nsf.gov

Enzymatic and Biocatalytic Methods: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govnih.gov Enzymes, such as lipases for kinetic resolution of racemic thietan-3-ol via enantioselective acylation, or engineered enzymes for the direct asymmetric synthesis of the thietane core, represent a significant growth area. nih.govresearchgate.net Halohydrin dehalogenases (HHDHs), for example, have been used for the enantioselective synthesis of thiiranes, which are precursors to thietanes. researchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, to construct the chiral thietane framework is another viable approach. beilstein-journals.org This method has been successfully used to synthesize chiral thietane-fused nucleosides. beilstein-journals.org

A key challenge in this area is the development of robust analytical methods to accurately determine the enantiomeric excess of the synthesized compounds.

Development of Sustainable and Green Chemistry Approaches for Its Synthesis

Modern chemical synthesis places a strong emphasis on sustainability. mdpi.com Future research on thietan-3-yl benzoate synthesis will increasingly incorporate the principles of green chemistry to minimize environmental impact.

Key areas for development include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Traditional methods for thietane synthesis, such as those using 1,3-dihaloalkanes and sodium sulfide (B99878), can have lower atom economy. nih.govwikipedia.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids. mdpi.com

Catalytic Methods: Employing catalysts, including biocatalysts, to reduce energy consumption and waste generation. nih.govmdpi.com For example, using basic alumina (B75360) as a catalyst in solvent-free grinding methods has been shown to be effective for other heterocyclic syntheses. mdpi.com

Renewable Feedstocks: Investigating the use of renewable resources as starting materials for the synthesis of the thietane ring.

The following table summarizes potential green approaches for the synthesis of thietan-3-ol, the precursor to thietan-3-yl benzoate.

| Green Chemistry Principle | Application to Thietan-3-ol Synthesis | Potential Benefits |

| Catalysis | Use of biocatalysts (e.g., enzymes) or heterogeneous catalysts. nih.govmdpi.com | High selectivity, mild reaction conditions, catalyst recyclability. |

| Safer Solvents | Reactions in water or solvent-free conditions (grinding). mdpi.com | Reduced toxicity and environmental pollution. |

| Atom Economy | Ring expansion of thiiranes or cycloaddition reactions. nih.govrsc.org | Minimized waste by incorporating more atoms from reactants into the product. |

| Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis. mdpi.com | Faster reaction times and reduced energy consumption. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To move from laboratory-scale synthesis to industrial production, efficient and scalable methods are required. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. seqens.com

Flow Chemistry: Conducting reactions in a continuously flowing stream offers superior heat and mass transfer, improved safety for handling hazardous intermediates, and easier scalability. seqens.com The synthesis of thietane derivatives could be adapted to flow reactors, potentially leading to higher yields and purity. This approach reduces reaction times from hours to minutes and can decrease solvent consumption by 50-80%. seqens.com

Automated Synthesis: Robotic systems can perform multi-step syntheses, including reaction work-up and purification, with high precision and throughput. merckmillipore.comchemspeed.com Platforms like the Synple automated synthesizer, which uses pre-filled reagent cartridges, could be programmed for the synthesis of a library of thietan-3-yl benzoate derivatives by varying the starting materials. merckmillipore.comsynthiaonline.com This would accelerate the discovery of new compounds with desired properties. researchgate.netresearchgate.net

The integration of these technologies will be crucial for the efficient and cost-effective production of thietan-3-yl benzoate and its analogues for research and potential commercial applications.

Advanced Computational Design of Thietan-3-yl Benzoate Derivatives with Tailored Properties

Computational chemistry is an indispensable tool in modern drug discovery and materials science. In the context of thietan-3-yl benzoate chemistry, computational methods can be used to:

Predict Physicochemical Properties: Software can be used to calculate properties like lipophilicity (logP), acidity (pKa), and permeability, which are crucial for drug development. nih.gov Studies have already evaluated thietan-3-ol and its derivatives as potential bioisosteres for carboxylic acids, highlighting their potential in CNS drug design due to lower acidity and higher permeability. nih.gov

Design Novel Derivatives: By understanding the structure-activity relationship (SAR), new derivatives with enhanced biological activity or specific material properties can be designed in silico. This reduces the need for extensive, time-consuming, and expensive laboratory synthesis and screening.

Rationalize Stereochemical Outcomes: Density Functional Theory (DFT) calculations can be employed to understand and predict the stereochemical outcome of asymmetric reactions, aiding in the design of more effective chiral catalysts. nsf.gov

The synergy between computational design and experimental synthesis will undoubtedly accelerate the discovery of new and useful thietan-3-yl benzoate derivatives.

In-Depth Mechanistic Investigations of Novel Transformations Involving the Compound

A fundamental understanding of reaction mechanisms is key to optimizing existing synthetic methods and discovering new transformations. Future research will likely focus on elucidating the mechanisms of reactions involving the thietane ring.

Areas of interest include:

Ring-Opening and Ring-Expansion Reactions: The thietane ring can undergo various transformations due to its inherent ring strain. nih.govrsc.org Detailed mechanistic studies, potentially using kinetic analysis and computational modeling, can provide insights into the intermediates and transition states of these reactions.

Photochemical Reactions: The thia-Paternò–Büchi reaction, a photochemical [2+2] cycloaddition, is a key method for synthesizing thietanes. nih.govresearchgate.net Further investigation into the mechanism, especially with visible light photocatalysis, could lead to more efficient and selective syntheses. researchgate.net

Catalytic Cycles: For newly developed catalytic syntheses, a thorough investigation of the catalytic cycle is essential. This includes identifying the active catalytic species, understanding the role of ligands, and probing substrate-catalyst interactions. For example, a recent study on the synthesis of thietan-3-yl benzoate involved a nickel-catalyzed intramolecular reductive thiolation, and a deeper understanding of this process is warranted. beilstein-journals.org

Detailed mechanistic knowledge will empower chemists to control the reactivity of the thietane ring with greater precision, opening up new avenues for the synthesis of complex molecules.

Q & A

Q. What are the primary synthetic routes for benzoic acid and thietan-3-ol in laboratory settings?

- Methodology : Benzoic acid can be synthesized via microbial fermentation (e.g., yogurt cultures) using response surface methodology to optimize parameters like starter culture ratios and incubation temperature . Thietan-3-ol synthesis may involve cyclization of mercapto-alcohols or sulfur insertion reactions, with purification via distillation or chromatography. Reaction progress can be monitored using GC-MS or TLC .

Q. How do benzoic acid and thietan-3-ol compare as bioisosteres in drug design?

- Methodology : Perform comparative analyses of acidity (pKa), solubility, and permeability. Benzoic acid (pKa ~4.2) is more acidic than thietan-3-ol (pKa ~9–10), impacting ionization in biological systems. Use in vitro permeability assays (e.g., PAMPA) to evaluate CNS penetration, where thietan-3-ol’s lower acidity may enhance blood-brain barrier traversal .

Advanced Research Questions

Q. How can researchers design experiments to validate thietan-3-ol as a carboxylic acid bioisostere in CNS-targeted compounds?

- Methodology :

- Step 1 : Replace carboxyl groups in lead compounds with thietan-3-ol and synthesize derivatives.